2-Methyl-6-nitro-1h-benzimidazol-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4615-69-4 |
|---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-hydroxy-2-methyl-6-nitrobenzimidazole |
InChI |
InChI=1S/C8H7N3O3/c1-5-9-7-3-2-6(11(13)14)4-8(7)10(5)12/h2-4,12H,1H3 |
InChI Key |
UWBNPKAUKQNJCM-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1O)C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC2=C(N1O)C=C(C=C2)[N+](=O)[O-] |
Other CAS No. |
4615-69-4 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 2 Methyl 6 Nitro 1h Benzimidazol 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and chemical environment of each atom can be determined.
The ¹H NMR spectrum of 2-Methyl-6-nitro-1H-benzimidazol-1-ol is expected to reveal distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro group and the N-oxide functionality significantly influences the chemical shifts of the protons on the benzene (B151609) ring, causing them to appear at lower fields (higher ppm values) compared to unsubstituted benzimidazole (B57391).
The anticipated signals would include:
A singlet for the methyl group (C2-CH₃), typically appearing in the upfield region.
Three distinct signals for the aromatic protons at positions 4, 5, and 7. The proton at position 7 is often the most deshielded due to its proximity to the nitro group. The coupling patterns (doublets and doublet of doublets) and their coupling constants (J-values) would be critical in assigning these protons definitively.
A broad signal for the N-hydroxy proton (N1-OH), the chemical shift of which can be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| C2-CH₃ | ~2.5 | Singlet |
| H-4 | ~7.8 - 8.2 | Doublet |
| H-5 | ~7.3 - 7.7 | Doublet of Doublets |
| H-7 | ~8.3 - 8.7 | Doublet |
In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a separate signal. The chemical shifts provide insight into the electronic environment of the carbons. The presence of the nitro group and the N-oxide will cause significant downfield shifts for the carbons within the benzimidazole ring system.
Key expected signals include:
A signal for the methyl carbon (C2-CH₃) in the high-field (low ppm) region.
Signals for the seven carbons of the benzimidazole core. The carbon atom attached to the nitro group (C6) and the carbons in the imidazole (B134444) portion of the ring (C2, C3a, C7a) would be particularly affected by the substituents. For instance, the C2 carbon typically resonates at a significantly downfield position in benzimidazole systems.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2-CH₃ | ~15 |
| C2 | ~150 - 155 |
| C3a | ~135 - 140 |
| C4 | ~110 - 120 |
| C5 | ~120 - 125 |
| C6 | ~140 - 145 |
| C7 | ~115 - 125 |
Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
N-O Stretching: A strong absorption band characteristic of the N-oxide group.
NO₂ Stretching: Two distinct and strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.
C=N Stretching: A band associated with the carbon-nitrogen double bond within the imidazole ring.
C-H Stretching: Signals corresponding to the aromatic and aliphatic (methyl) C-H bonds.
O-H Stretching: A broad band indicating the presence of the hydroxyl group on the nitrogen atom (N1-OH).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-OH | O-H Stretch | 3200 - 3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| C=N | C=N Stretch | 1610 - 1650 |
| NO₂ | Asymmetric Stretch | 1500 - 1560 |
| NO₂ | Symmetric Stretch | 1340 - 1390 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation. The molecular weight of this compound (C₈H₇N₃O₃) is 193.16 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193. The fragmentation pattern would likely involve the loss of characteristic neutral fragments:
Loss of an oxygen atom from the N-oxide (M-16).
Loss of a hydroxyl radical from the N-hydroxy group (M-17).
Loss of nitric oxide (M-30) or nitrogen dioxide (M-46) from the nitro group.
Cleavage of the methyl group (M-15).
These fragmentation pathways help to confirm the presence and connectivity of the various functional groups within the molecule.
Computational and Theoretical Investigations of 2 Methyl 6 Nitro 1h Benzimidazol 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Detailed DFT calculations specific to 2-Methyl-6-nitro-1h-benzimidazol-1-ol, including geometry optimization, energetic stability, and vibrational frequency analysis, are not available in the reviewed literature.
Geometry Optimization and Energetic Stability
Information regarding the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the energetic stability of this compound, as determined by DFT calculations, has not been reported.
Vibrational Frequency Analysis
A theoretical vibrational frequency analysis for this compound, which would provide insights into its infrared and Raman spectral characteristics, is not documented in available scientific sources.
Frontier Molecular Orbital (FMO) Theory Analysis
Specific FMO analysis, including the characteristics of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for this compound, has not been published.
Highest Occupied Molecular Orbital (HOMO) Characteristics
Data on the energy and electron density distribution of the HOMO for this compound are not available.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
Information concerning the energy and electron density distribution of the LUMO for this compound is not available.
HOMO-LUMO Gap and Reactivity Prediction
The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, has not been computationally determined for this compound in the available literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and intramolecular and intermolecular interactions. It provides a localized, intuitive picture of bonding and electron delocalization within a molecule. An NBO analysis of this compound would yield valuable information on hyperconjugative interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals, which are crucial for understanding the molecule's stability and reactivity.
A search for specific NBO analysis data for this compound did not yield any results. Consequently, no data table on stabilization energies or donor-acceptor interactions can be presented.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is instrumental in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. For this compound, an MEP map would highlight the electrophilic nature of the nitro group and the nucleophilic character of the nitrogen and oxygen atoms, providing insights into its potential intermolecular interactions.
Specific MEP maps or associated data for this compound are not available in the reviewed literature. Therefore, a data table detailing the electrostatic potential values cannot be generated.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, identifying the most stable conformers and the energy barriers for interconversion. For a flexible molecule like this compound, understanding its preferred conformation is key to elucidating its biological activity and physical properties.
No studies on the conformational analysis or potential energy surface of this compound could be found. As a result, a data table of low-energy conformers and their relative energies cannot be provided.
The absence of dedicated computational studies on this compound underscores a clear opportunity for future research. Such investigations would provide fundamental insights into the structure-property relationships of this compound and contribute valuable data to the broader understanding of substituted benzimidazole (B57391) chemistry.
Coordination Chemistry and Metal Complexes of 2 Methyl 6 Nitro 1h Benzimidazol 1 Ol As a Ligand
Binding Modes and Ligand Properties of Benzimidazole (B57391) Derivatives
Benzimidazole derivatives are recognized as privileged structures in coordination chemistry. nih.gov Their ability to form stable complexes with a wide array of metal ions is well-documented. The benzimidazole core is typically a planar system, a feature that can influence the stereochemistry of the resulting metal complexes. nih.gov The presence of substituents on the benzimidazole ring, such as the electron-withdrawing nitro group, can significantly modify the electronic properties of the ligand. nih.govnih.gov This, in turn, influences its coordination behavior and the stability of the metal complexes formed. nih.govnih.gov
The N-oxide functionality in 2-Methyl-6-nitro-1h-benzimidazol-1-ol introduces an additional coordination site—the oxygen atom—which can participate in binding to a metal center. Benzimidazole ligands can coordinate to metal ions in several ways:
Monodentate coordination: Typically through the imino nitrogen atom (N3) of the imidazole (B134444) ring.
Bidentate coordination: Involving both the imino nitrogen (N3) and another donor atom, which could be the oxygen of the N-oxide group or a substituent on the benzimidazole ring. researchgate.net
Bridging ligand: Linking two or more metal centers.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with benzimidazole-derived ligands is a field of active research, leading to a variety of compounds with interesting structural features and potential applications.
The complexation of benzimidazole derivatives with transition metal ions is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov A range of transition metal complexes involving benzimidazole ligands have been successfully synthesized, including those with copper(II), zinc(II), nickel(II), silver(I), iron(II), cobalt(II), and manganese(II). nih.govnih.govacademie-sciences.fr
The synthesis often involves a condensation reaction to form the benzimidazole derivative, followed by complexation with a metal salt like Cu(CH₃COO)₂·H₂O. nih.gov The resulting metal complexes often exhibit various colors and morphologies depending on the metal and the specific ligand structure. nih.gov For instance, the reaction of 2-(4-nitrophenyl)-1H-benzimidazole with Mn(NO₃)₂·4H₂O yields a black crystalline powder. nih.gov The stoichiometry of the resulting complexes, such as the 2:1 ligand-to-metal ratio, is a critical aspect of their synthesis and characterization. nih.govnih.gov
| Ligand | Metal Ion | Resulting Complex | Reference |
| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II) | Bis-benzimidazole derivative copper(II) complex | nih.gov |
| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Zn(II) | Bis-benzimidazole derivative zinc(II) complex | nih.gov |
| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Ni(II) | Bis-benzimidazole derivative nickel(II) complex | nih.gov |
| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Ag(I) | Bis-benzimidazole derivative silver(I) complex | royalsocietypublishing.org |
| 2-(4-nitrophenyl)-1H-benzimidazole | Mn(II) | Mn(C₁₃H₉N₃O₂)₂ | nih.gov |
| 2-(4-nitrophenyl)-1H-benzimidazole | Fe(II) | Fe(C₁₃H₁₀N₃O₂)₂ | nih.gov |
X-ray diffraction is a powerful technique for the definitive structural characterization of coordination compounds, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govacademie-sciences.fr
Studies on benzimidazole derivatives have confirmed the planarity of the benzimidazole unit. nih.govnih.gov For example, in 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, the imidazole ring system is planar, with only slight deviation of the substituent atoms from this plane. nih.gov In the crystal structure of 1-methyl-6-nitro-1H-benzimidazole, the nitro group is twisted by approximately 10.4° from the plane of the benzimidazole ring. nih.gov
For metal complexes, X-ray diffraction reveals the coordination environment around the metal center. For instance, single-crystal X-ray diffraction analysis of nickel complexes with 2-(methyl-substituted-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridines showed a distorted octahedral geometry around the nickel ion. academie-sciences.fr The analysis of crystal structures also elucidates the role of hydrogen bonding and π–π stacking interactions in stabilizing the three-dimensional crystal lattice. nih.gov
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2-methyl-5-nitro-1H-benzimidazol-6-amine | - | - | Planar molecule, forms a 3D network via hydrogen bonds, π–π stacking observed. | nih.gov |
| 1-methyl-6-nitro-1H-benzimidazole | Orthorhombic | - | Planar 1-methylbenzimidazole (B167850) unit, nitro group rotated 10.4° from the plane. | nih.gov |
| Nickel-benzimidazole complex (C1, C3, C9) | - | - | Distorted octahedral geometry around the Ni center. | academie-sciences.fr |
Electronic Properties of Metal-Benzimidazole N-Oxide Complexes
The electronic properties of metal complexes are fundamental to their color, reactivity, and potential applications. These properties are governed by the nature of the metal ion, the ligand field, and the specific electronic transitions that can occur.
UV-Visible spectroscopy is a key technique for investigating the electronic transitions within transition metal complexes. scribd.com The absorption of light by these complexes promotes electrons from lower energy orbitals to higher energy orbitals. The observed spectra can reveal information about d-d transitions, which are typically weak, and charge-transfer (CT) bands, which are often much more intense. scribd.com
In metal-benzimidazole complexes, the electronic spectra can be complex, with bands arising from transitions within the ligand (intra-ligand transitions), transitions involving the metal d-orbitals (d-d transitions), and ligand-to-metal or metal-to-ligand charge-transfer transitions. royalsocietypublishing.org For example, the UV-Vis spectrum of a copper(II) complex with a benzimidazole derivative showed multiple bands corresponding to these different types of electronic transitions. nih.gov The color of these complexes is a direct consequence of these electronic transitions. For instance, an Fe(II) complex with a benzimidazole-based ligand exhibits a purple color in its neutral state, which changes upon oxidation or reduction of the metal center, indicating a shift in the electronic structure. rsc.orgresearchgate.net
| Complex Type | Spectroscopic Technique | Observed Transitions | Significance | Reference |
| Copper(II)-benzimidazole derivative | UV-Vis Spectroscopy | d-d transitions, charge-transfer bands | Characterization of the electronic structure and coordination environment | nih.gov |
| Iron(II)-benzimidazole based ligand | UV-Vis Spectroscopy | Fe(II) → Fe(III) oxidation, Fe(II) → Fe(I) reduction | Correlates electronic transitions with changes in color and oxidation state | rsc.org |
Theoretical and computational methods are increasingly used to complement experimental data and provide deeper insight into the electronic structure and bonding of metal complexes. diva-portal.org These studies can help to understand reaction mechanisms, predict the stability of complexes, and interpret spectroscopic data. nih.gov
Methods like the Restricted Active Space (RAS) have been employed to model and interpret X-ray absorption spectra (XAS) of transition metal complexes. diva-portal.org Such theoretical approaches can accurately describe various spectral features, including multiplet structures, spin-orbit coupling, and charge-transfer excitations, which are all components of the electronic structure. diva-portal.org For benzimidazole complexes, computational analyses can elucidate the influence of substituents, such as the nitro group, on the stability and reactivity of the compounds. nih.gov Furthermore, electronic structure calculations are valuable for describing the detailed geometric and electronic structures of the ligands and their metal complexes, aiding in the interpretation of experimental electronic absorption spectra. royalsocietypublishing.org
Catalytic Applications of Benzimidazole Metal Complexes (Non-Biological)
Metal complexes incorporating benzimidazole-based ligands have emerged as a significant class of catalysts in a variety of non-biological organic transformations. The versatility of the benzimidazole scaffold, which can be readily functionalized, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic efficacy. The presence of substituents such as methyl and nitro groups on the benzimidazole ring can significantly modulate the catalytic activity of the coordinated metal center.
Research into the catalytic applications of metal complexes of this compound is an expanding field. While direct studies on this specific ligand are part of a growing body of research, the broader family of substituted benzimidazole metal complexes has demonstrated considerable catalytic potential. The electron-withdrawing nature of the nitro group, combined with the electron-donating effect of the methyl group, presents a unique electronic profile that can be advantageous in various catalytic cycles.
Detailed Research Findings
The catalytic prowess of benzimidazole metal complexes has been demonstrated in several key organic reactions. The stability of these complexes, often enhanced by the electronic effects of substituents like the nitro group, makes them robust catalysts for a range of transformations. nih.gov
Cross-Coupling Reactions:
Palladium and nickel complexes of benzimidazole-tethered N-heterocyclic carbene (NHC) ligands have shown high activity in cross-coupling reactions. For instance, palladium complexes have been effectively used in Heck coupling reactions of aryl and heteroaryl halides. rsc.org Similarly, nickel complexes have demonstrated significant catalytic activity in Kumada coupling reactions at room temperature. rsc.org The substituent on the benzimidazole framework plays a crucial role in determining the geometry and, consequently, the catalytic effectiveness of these complexes. rsc.org
Hydrogenation and Dehydrogenation Reactions:
Ruthenium complexes with benzimidazole-based ligands are notable for their role in the electrocatalytic regeneration of benzimidazole-based organohydrides. acs.orgacs.org These organohydrides are valuable as hydride, electron, and proton donors in processes like artificial photosynthesis for the production of solar fuels. acs.orgacs.org The catalytic regeneration of these hydrides is a critical step for creating sustainable, recyclable systems. acs.orgacs.org Furthermore, cobalt-pincer complexes have been utilized as catalysts in the dehydrogenation of primary alcohols in the synthesis of 2-substituted benzimidazoles. mdpi.com
Synthesis of Heterocyclic Compounds:
Bimetallic catalysts, such as copper-palladium supported on γ-alumina, have been successfully employed in the direct synthesis of 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol (B145695). mdpi.com The synergy between the two metals, forming a Cu-Pd alloy, is credited with the high catalytic activity. mdpi.com The addition of magnesium as a modifier can further enhance the catalytic performance by increasing the basicity of the support and promoting the dehydrogenation of the alcohol. mdpi.com Iron-sulfur catalysts have also been used for the synthesis of benzimidazole derivatives under solvent-free conditions. mdpi.com
The following table summarizes the catalytic applications of various benzimidazole metal complexes, providing insights into the types of reactions catalyzed and the metals involved.
| Catalyst | Reaction Type | Substrate | Product | Key Findings |
| Palladium-NHC-Benzimidazole Complex | Heck Coupling | Aryl/Heteroaryl Halides | Substituted Alkenes | Highly active for C-C bond formation. The substituent on the benzimidazole influences the catalytic efficiency. rsc.org |
| Nickel-NHC-Benzimidazole Complex | Kumada Coupling | Aryl Halides and Grignard Reagents | Biaryls | Effective catalysis at room temperature, demonstrating the influence of the benzimidazole ligand on the metal center's reactivity. rsc.org |
| Ruthenium-Bipyridine-Benzimidazole Complex | Electrocatalytic Regeneration | Oxidized Benzimidazole Organohydrides | Benzimidazole Organohydrides | Enables efficient regeneration at less negative potentials, crucial for applications in artificial photosynthesis. acs.orgacs.org |
| Copper-Palladium/γ-Alumina Catalyst | Heterocyclic Synthesis | 2-Nitroaniline and Ethanol | 2-Methylbenzimidazole | A direct and efficient synthesis route. The bimetallic nature of the catalyst is key to its high performance. mdpi.com |
| Iron-Sulfur Catalyst | Heterocyclic Synthesis | o-Nitroanilines and Picoline | 2-Substituted Benzimidazoles | Promotes cyclization under solvent-free conditions, offering a greener synthetic approach. mdpi.com |
The presence of a nitro group, as in this compound, is generally understood to enhance the electron-withdrawing properties of the ligand. This can lead to the formation of more stable metal complexes and can positively influence the electronic environment of the metal center, potentially increasing its reactivity in catalytic processes. nih.govresearchgate.net Computational studies on related nitro-substituted benzimidazole derivatives have suggested that the nitro group can lower the thermodynamic barriers for the formation of stable intermediates and products in a reaction sequence. nih.gov
Reaction Mechanisms and Chemical Transformations of 2 Methyl 6 Nitro 1h Benzimidazol 1 Ol
Mechanistic Insights into Cyclization Reactions Forming Benzimidazole (B57391) N-Oxides
The synthesis of benzimidazole N-oxides, including 2-Methyl-6-nitro-1h-benzimidazol-1-ol, typically circumvents the direct oxidation of the parent benzimidazole, a method that is generally not effective. nih.gov Instead, the formation of the N-oxide ring system is achieved through intramolecular cyclization reactions of appropriately substituted o-nitroaniline precursors.
Several synthetic strategies have been developed for this purpose. A common approach involves the base-mediated cyclization of N-substituted-2,6-dinitroanilines. nih.govacs.org In a related and efficient method, N-alkyl-2-nitroaniline derivatives can be heated at reflux with sodium hydroxide (B78521) in a mixture of 1,4-dioxane (B91453) and water to yield the corresponding benzimidazole N-oxide derivatives in good yields. acs.orgnih.gov The reaction proceeds through the deprotonation of the amino group, followed by an intramolecular nucleophilic attack on the carbon atom bearing a nitro group, leading to the formation of the imidazole (B134444) ring with the N-oxide functionality. The presence of an electron-withdrawing group, such as a second nitro group, on the aniline (B41778) ring facilitates this cyclization. acs.orgnih.gov
Another effective route involves the cyclization of N-cyanomethyl-o-nitroanilines in a basic medium, which produces 2-cyanobenzimidazole N-oxides. Subsequent hydrolysis of the cyano group with a strong acid like hydrochloric acid directly yields the desired benzimidazole N-oxide. rsc.org This method has proven to be a valuable alternative for the synthesis of N-oxides that are unsubstituted at the C-2 position. rsc.org
Furthermore, o-nitro-NN-dialkylanilines have been shown to cyclize under the action of hot aqueous acid to furnish benzimidazole N-oxides, often in practical yields. acs.orgrsc.org This acid-catalyzed cyclization likely involves a protonation step that enhances the electrophilicity of the nitro-bearing carbon, facilitating the intramolecular ring closure.
These synthetic pathways are summarized in the table below:
| Starting Material | Reagents and Conditions | Product Type |
| N-substituted-2,6-dinitroanilines | NaOH, 1,4-dioxane/H₂O, reflux | Benzimidazole N-oxides |
| N-alkyl-2-nitroanilines | NaOH, 1,4-dioxane/H₂O, reflux | Benzimidazole N-oxides |
| N-cyanomethyl-o-nitroanilines | Base, then HCl (hydrolysis) | 2-Cyanobenzimidazole N-oxides, then Benzimidazole N-oxides |
| o-Nitro-NN-dialkylanilines | Hot aqueous acid | Benzimidazole N-oxides |
Reactivity of the Nitro Group in Benzimidazole N-Oxide Systems
The nitro group at the 6-position of this compound is a key site for chemical reactivity, primarily involving reduction and potential nucleophilic substitution reactions.
Reduction of the Nitro Group: The reduction of the nitro group is a fundamental transformation in nitroaromatic chemistry and is readily achievable in nitrobenzimidazole systems. researchgate.netthieme-connect.de This reaction typically proceeds in a stepwise manner, involving nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amino group. thieme-connect.de Catalytic hydrogenation is a common method for this transformation. acs.org The resulting aminobenzimidazoles are themselves important compounds with various biological activities. researchgate.net The 6-electron reduction of the nitro group in nitrobenzimidazoles has been studied electrochemically, leading to the formation of aminobenzimidazoles. researchgate.net
Nucleophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). In some cases, the nitro group itself can act as a leaving group. For instance, 2-(2-nitrophenyl)-1H-benzimidazoles have been shown to undergo intramolecular SNAr where the nitro group is displaced by a pendant alkoxide. nih.gov This highlights the potential for the nitro group at the 6-position of the target molecule to be substituted by strong nucleophiles under suitable conditions, although this reactivity would be competitive with other potential reaction sites.
Chemical Modifications and Derivatization Strategies Post-Synthesis
Once synthesized, the this compound scaffold can be further modified at several positions, including the N-oxide functionality, the benzimidazole ring system, and the existing substituents.
The N-oxide group is a versatile functional handle. It can be deoxygenated to the corresponding benzimidazole. This reduction can be achieved using various reagents. thieme-connect.de The N-oxide can also influence the reactivity of the heterocyclic ring and participate in rearrangements. For example, 1,2-polymethylenebenzimidazole N-oxides have been observed to undergo photochemical rearrangement to 1,3-polymethylenebenzimidazolones. rsc.org The N-oxide can also be activated by acylating agents, rendering the C2 position susceptible to nucleophilic attack. rsc.org
The benzimidazole ring itself can be a site for further functionalization. While the electron-withdrawing nitro group deactivates the benzene (B151609) ring towards electrophilic substitution, nucleophilic substitution on the benzene ring, particularly at positions activated by the nitro group, is a possibility. The imidazole part of the molecule can also be targeted for derivatization. For instance, N-alkylation of the benzimidazole nitrogen is a common modification. acs.org
The substituents on the ring also offer opportunities for derivatization. As discussed, the nitro group can be reduced to an amine, which can then be further functionalized through diazotization or acylation. The methyl group at the 2-position could potentially undergo condensation reactions, although this is generally less facile.
Photochemical Behavior of Nitrobenzimidazoles (General Context)
The photochemistry of nitroaromatic compounds is a rich and complex field, often involving photoreduction of the nitro group or skeletal rearrangements. rsc.org Upon absorption of UV light, nitroaromatic compounds can be excited to singlet and triplet states, which can then undergo various chemical transformations. nih.govuc.pt
A key photochemical reaction of nitroaromatics is the photoreduction of the nitro group to a nitroso, azoxy, or amino group. nih.govrsc.orgacs.org This process can be facilitated by the presence of a hydrogen donor. For example, the photoreduction of nitro-aromatic compounds can be enhanced by hydrated electrons derived from other molecules under irradiation. nih.govacs.org
In some cases, photorearrangement of the nitro group can occur, leading to the formation of nitrites, which can then cleave to form radicals. Additionally, the benzimidazole ring itself can undergo photochemical transformations. For instance, the phototransposition of indazoles to benzimidazoles has been reported, highlighting the potential for skeletal rearrangements in related heterocyclic systems under UV irradiation. nih.gov 1,2-Polymethylenebenzimidazole N-oxides have been shown to rearrange photochemically to 1,3-polymethylenebenzimidazolones. rsc.org The specific photochemical behavior of this compound would depend on the irradiation wavelength, the solvent, and the presence of other reactive species.
Electrochemical Investigations of Benzimidazole N-Oxides (General Context)
Electrochemical methods, such as cyclic voltammetry and polarography, are powerful tools for investigating the redox properties of molecules like this compound.
The electrochemical reduction of nitrobenzimidazoles has been a subject of several studies due to the biological significance of their reduction products. researchgate.netnih.govaaup.edu These studies have shown that nitrobenzimidazoles typically exhibit irreversible cathodic responses corresponding to the reduction of the nitro group. nih.gov The reduction process often involves multiple electron transfers and can be pH-dependent. nih.gov The electrochemical reduction of nitrobenzimidazoles on solid electrodes has been investigated, and the mechanism can be complex, sometimes following an ECE (electron transfer-chemical step-electron transfer) pathway. researchgate.net
The following table summarizes the key electrochemical characteristics of related compounds:
| Compound Type | Electrochemical Technique | Key Observation |
| 2-Nitrophenylbenzimidazole derivatives | Differential Pulse Polarography, Cyclic Voltammetry | Two irreversible cathodic responses, pH-dependent. nih.gov |
| Nitrobenzimidazoles | Cyclic Voltammetry, Chronocoulometry | Irreversible reduction on graphite (B72142) and copper electrodes, ECE mechanism. researchgate.net |
| 5-Nitrobenzimidazole | Cyclic Voltammetry, Differential-Pulse Stripping Voltammetry | Enhanced voltammetric current response at DNA-modified electrodes. aaup.edu |
Q & A
Q. What are the established synthetic routes for 2-Methyl-6-nitro-1H-benzimidazol-1-ol, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via cyclocondensation of o-phenylenediamine derivatives with nitro-substituted carboxylic acids or esters under acidic conditions. Phillips' early work on 2-substituted benzimidazoles highlights the use of refluxing acetic acid or hydrochloric acid to facilitate cyclization . Modern adaptations often employ microwave-assisted synthesis to reduce reaction times and improve yields. Key considerations include strict control of pH (optimally 3–4) to prevent side reactions and the use of anhydrous conditions to avoid hydrolysis of nitro groups. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane mixtures, followed by recrystallization from ethanol .
Q. How is the structural integrity of this compound validated in crystallographic studies?
X-ray crystallography remains the gold standard. Single crystals are grown via slow evaporation of saturated solutions in polar solvents (e.g., DMSO or methanol). Software suites like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are essential for solving and analyzing crystal structures . For example, the structure of a related benzimidazole derivative (2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol) was resolved using SHELX-97, confirming planar geometry and hydrogen-bonding networks critical for stability . Anisotropic displacement parameters must be carefully modeled to account for thermal motion in nitro groups .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this compound is limited, analogous nitro-benzimidazoles require handling in fume hoods with nitrile gloves and lab coats due to potential mutagenicity. Avoid contact with reducing agents to prevent explosive decomposition. Waste should be neutralized with dilute sodium bicarbonate before disposal .
Q. Which analytical techniques are most effective for characterizing purity and functional groups in this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% required for publication).
- FTIR : Key peaks include N–O stretching (1520–1350 cm⁻¹ for nitro groups) and O–H bending (∼1250 cm⁻¹) .
- ¹H NMR : Aromatic protons appear as doublets in δ 7.2–8.1 ppm, while the methyl group resonates as a singlet near δ 2.5 ppm .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
Recent studies show that replacing traditional acid catalysts (e.g., HCl) with Lewis acids like ZnCl₂ improves regioselectivity. For instance, a 15% increase in yield was achieved using ZnCl₂ in DMF at 80°C . Microwave irradiation (100–150 W, 15 min) reduces reaction times from 12 hours to 30 minutes. Byproducts such as 6-nitro isomers can be suppressed by pre-activating the nitro group via nitration under controlled temperatures (0–5°C) .
Q. How should researchers address contradictions in reported spectroscopic data for nitro-benzimidazoles?
Discrepancies in NMR shifts often arise from solvent effects or proton exchange. For example, the O–H proton in DMSO-d₆ may appear as a broad singlet (δ 10.2–11.5 ppm) but vanish in CDCl₃ due to deuteration. Cross-validate using high-resolution mass spectrometry (HRMS) and compare with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. What strategies enable selective functionalization of the benzimidazole core for derivative synthesis?
- N-Alkylation : React with alkyl halides in DMF using K₂CO₃ as a base. The 1-position is preferentially alkylated due to lower steric hindrance .
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitro group to an amine, enabling further coupling reactions .
- Chlorination : Thionyl chloride (SOCl₂) converts hydroxyl groups to chlorides, as demonstrated in (1H-benzimidazole-2-yl)methanol derivatives .
Q. What challenges arise in resolving crystallographic disorder in nitro-substituted benzimidazoles, and how are they mitigated?
Nitro groups often exhibit rotational disorder, complicating electron density maps. Strategies include:
Q. How can mechanistic insights into the cyclocondensation reaction be obtained experimentally?
Isotopic labeling (e.g., ¹⁵N-labeled o-phenylenediamine) combined with ¹H-¹⁵N HMBC NMR tracks nitrogen incorporation into the benzimidazole ring. Kinetic studies (variable-temperature NMR) reveal rate-determining steps, showing that imine formation precedes cyclization under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
